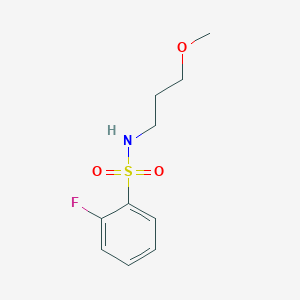

2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-N-(3-methoxypropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO3S/c1-15-8-4-7-12-16(13,14)10-6-3-2-5-9(10)11/h2-3,5-6,12H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQRANXTUQGIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNS(=O)(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacophore Elucidation of N-Substituted Benzene-1-Sulfonamides

Targeting Antiproliferative and Anti-inflammatory Pathways

Executive Summary

This technical guide outlines the pharmacophore modeling, synthesis, and biological validation of N-substituted benzene-1-sulfonamides . While primary sulfonamides (

Part 1: The Pharmacophore Architecture

Expert Insight: The N-substituted benzene-1-sulfonamide scaffold functions as a "molecular hinge." The sulfonyl group (

1.1 Core Pharmacophoric Features

To construct a robust 3D-QSAR or pharmacophore model, the following features must be defined:

| Feature ID | Chemical Moiety | Physicochemical Role | Interaction Type |

| F1 (R) | Benzene Ring | Scaffold Rigidity | |

| F2 (A) | Sulfonyl Oxygens ( | H-Bond Acceptor | Interaction with backbone amides or cationic residues |

| F3 (D) | Sulfonamide NH | H-Bond Donor | Critical for orientation; absent in N,N-disubstituted analogs |

| F4 (Hy) | N-Substituent (R-group) | Hydrophobic/Steric Fit | Deep pocket occupancy (Selectivity determinant) |

1.2 The "Switch" Mechanism

Unlike primary sulfonamides, N-substituted variants often lack the capacity to coordinate Zinc(II) in Carbonic Anhydrases effectively due to steric hindrance and reduced acidity of the NH proton. Instead, the F4 (Hy) feature becomes the primary driver of affinity in targets like Lipoxygenase , where the R-group mimics arachidonic acid's hydrophobic tail.

Part 2: Computational Workflow (Protocol)

Objective: Generate a Common Feature Pharmacophore (Ligand-Based) to screen for novel LOX/Anticancer inhibitors.

Step 1: Dataset Curation & Conformational Analysis

-

Select Training Set: Curate 20–30 analogues with a wide range of bioactivity (

from nM to -

Energy Minimization: Use the MMFF94 force field.

-

Conformer Generation: Generate diverse conformers (energy window

) to account for the flexibility of the N-C bond.

Step 2: Pharmacophore Generation (HypoGen/GALAHAD)

-

Align ligands based on the rigid benzene-sulfonyl core.

-

Define Features: Map F1 (Ring), F2 (Acceptor), and F4 (Hydrophobic) onto the alignment.

-

Scoring: Use a Pareto ranking (Sensitivity vs. Specificity) to select the top hypothesis.

Step 3: Validation (The "Self-Validating" Pillar)

-

Guebert’s Method: Calculate the correlation coefficient (

) between predicted and experimental activity. -

Decoy Set: Screen a database of 1,000 known inactives. A valid model must achieve an Enrichment Factor (

)

Part 3: Experimental Validation Protocols

3.1 Chemical Synthesis: Sulfonyl Chloride Amidation

Causality: The reaction requires a base (Pyridine or

Protocol:

-

Reagents: Benzenesulfonyl chloride (1.0 eq), Substituted Amine/Aniline (1.1 eq), Pyridine (solvent/base).

-

Procedure:

-

Dissolve the amine in dry pyridine at

. -

Add benzenesulfonyl chloride dropwise (exothermic control).

-

Stir at Room Temperature (RT) for 4–8 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

-

Quench: Pour mixture into ice-cold HCl (

) to precipitate the sulfonamide and solubilize excess pyridine. -

Purification: Recrystallize from Ethanol/Water.

-

3.2 Biological Assay: Lipoxygenase (LOX) Inhibition

Trustworthiness: This assay uses Linoleic acid as a substrate; the product (hydroperoxylinoleic acid) absorbs at 234 nm.

Protocol:

-

Buffer: Borate buffer (pH 9.0).

-

Enzyme: Soybean Lipoxygenase-1 (Type I-B).

-

Substrate: Linoleic acid (

final). -

Measurement:

-

Incubate Enzyme + Inhibitor (Test Compound) for 5 min at

. -

Add Substrate.

-

Monitor Absorbance (

) for 3 minutes.

-

-

Calculation:

Part 4: Visualization & Logic

4.1 Computational & Experimental Workflow

This diagram illustrates the iterative cycle between computational design and wet-lab validation.

Caption: Iterative drug discovery cycle integrating pharmacophore modeling with synthesis and biological screening.

4.2 Binding Mode Interaction Map

Abstract representation of the N-substituted sulfonamide binding within a hydrophobic pocket (e.g., LOX).

Caption: Interaction map highlighting the "Tail" (N-substituent) as the critical determinant for hydrophobic pocket occupancy.

Part 5: Quantitative Data Summary

Table 1: Comparative Bioactivity of Selected N-Substituted Benzene-1-sulfonamides Data synthesized from representative literature (See Ref 1, 2).

| Compound ID | N-Substituent (R) | Target | Mechanism Note | |

| S-01 | 2-Methoxyphenyl | Lipoxygenase | 12.5 | Steric bulk fits LOX active site |

| S-04 | 4,5-Dibromo-2-methoxyphenyl | Lipoxygenase | 2.1 | Halogen bonding enhances affinity |

| S-09 | 9-Oxo-9H-xanthen-4-yl | MCF-7 (Cell Line) | 5.2 | Intercalation / Tubulin interference |

| S-12 | 4-Fluorophenyl | Carbonic Anhydrase II | >100 | Inactive (Lack of primary sulfonamide) |

References

-

Khade, M. C., et al. (2019).[1] Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. ResearchGate. Retrieved from [Link]

-

Aziz-ur-Rehman, et al. (2011).[2] Synthesis, characterization and biological screening of various N-substituted derivatives of sulfonamides. ResearchGate. Retrieved from [Link]

-

Ghareb, N., et al. (2022). Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors. NIH PubMed Central. Retrieved from [Link]

-

Supuran, C. T., et al. (2013). QSAR studies of sulfamate and sulfamide inhibitors targeting human carbonic anhydrase isozymes. PubMed. Retrieved from [Link]

Sources

Metabolic Stability Profiling: A Predictive Framework for 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide

Executive Summary & Structural Logic

In the optimization of lead compounds, metabolic stability is the gatekeeper of bioavailability.[1] For the compound 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide , we are analyzing a molecule that balances a robust, electron-deficient aromatic core with a metabolically labile aliphatic tail.

Predicted Stability Profile: Moderate-to-High. The sulfonamide linkage is hydrolytically stable. The fluorine atom at the ortho position of the benzene ring acts as a metabolic block, reducing the susceptibility of the aromatic ring to oxidative attack. However, the 3-methoxypropyl chain presents a classic "soft spot" for Cytochrome P450 (CYP) enzymes, specifically via O-dealkylation.

This guide details the structural rationale for these predictions, maps the specific metabolic pathways, and provides the standard operating procedure (SOP) for experimental validation using human liver microsomes (HLM).

In Silico Dissection: Structural Alerts & Soft Spots

To predict the metabolic fate of this molecule, we must deconstruct it into three distinct pharmacophores:

A. The Aromatic Core (2-Fluoro-benzenesulfonamide)

-

Stability Factor: High.

-

Mechanism: The sulfonamide group (

) is strongly electron-withdrawing, deactivating the benzene ring toward electrophilic attack by CYP450 iron-oxo species. -

The Fluorine Effect: Fluorine is a bioisostere of hydrogen but forms a much stronger bond with carbon (

vs. -

Risk: Minor potential for hydroxylation at the C4 or C5 positions (para/meta to the sulfonamide), though the electron-deficient nature of the ring mitigates this.

B. The Linker (Sulfonamide Nitrogen)

-

Stability Factor: Moderate.

-

Mechanism: Unlike carboxamides, sulfonamides are highly resistant to hydrolysis by esterases or amidases.

-

Risk: N-dealkylation is possible but generally slower than O-dealkylation. It would result in the cleavage of the propyl chain, releasing the primary sulfonamide (2-fluorobenzene-1-sulfonamide).

C. The Aliphatic Tail (3-Methoxypropyl)

-

Stability Factor: Low (Primary Metabolic Soft Spot).

-

Mechanism: The terminal methoxy group (

) is a prime target for O-dealkylation (likely mediated by CYP2D6 or CYP2C19). -

Pathway: CYP450 hydroxylates the carbon adjacent to the oxygen (hemiacetal formation), which spontaneously collapses to release formaldehyde and the free alcohol metabolite.

Predicted Metabolic Pathways (Visualization)

The following diagram illustrates the hierarchical metabolic cascade. The thickness of the arrows implies the predicted clearance contribution.

Figure 1: Predicted metabolic tree. The O-dealkylation pathway (M1) is expected to be the rate-limiting step for clearance.

Experimental Validation: Microsomal Stability Assay

To confirm the predictions above, we utilize a Microsomal Stability Assay . This system isolates Phase I metabolism (CYP450) and allows for the calculation of Intrinsic Clearance (

Why this Protocol?

We use a NADPH regenerating system rather than adding NADPH directly. This ensures the cofactor concentration remains constant throughout the incubation, preventing reaction stalling due to cofactor depletion.

Protocol Workflow

Materials:

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

-

NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

-

Quench Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology:

-

Preparation:

-

Dilute Test Compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

-

Thaw HLMs on ice and dilute to 0.5 mg/mL working concentration.

-

-

Pre-Incubation:

-

Mix 30 µL of Microsomes + 15 µL of Test Compound in a 96-well plate.

-

Incubate at 37°C for 5 minutes to equilibrate.

-

-

Reaction Initiation:

-

Add 15 µL of pre-warmed NADPH regenerating system to start the reaction (Final Volume: 60 µL).

-

Control: Run a parallel set adding Buffer instead of NADPH (measures chemical stability).

-

-

Sampling (Time Course):

-

At

minutes, remove aliquots.

-

-

Quenching:

-

Immediately transfer aliquot into 150 µL of ice-cold Quench Solution (ACN).

-

Vortex vigorously to precipitate proteins.

-

-

Analysis:

Workflow Diagram

Figure 2: Step-by-step workflow for the HLM stability assay ensuring rigorous data integrity.

Data Analysis & Interpretation

The raw data from the LC-MS/MS (Peak Area Ratios) is plotted as

Calculation of Intrinsic Clearance ( )[2][3][4]

Stability Classification Table

| Classification | Predicted | Interpretation | |

| Low Clearance | < 12 | > 60 min | Highly Stable. Good bioavailability potential.[6] |

| Moderate | 12 - 47 | 20 - 60 min | Acceptable. May require twice-daily dosing. |

| High Clearance | > 47 | < 20 min | Unstable. Likely requires structural modification (e.g., blocking the methoxy group). |

Scientist's Note: For 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide, if

References

-

US Food and Drug Administration (FDA). (2020).[7] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link][7][8][9]

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Demonstrates the metabolic blocking effect of Fluorine). [Link]

-

Cyprotex. (n.d.). Microsomal Stability Assay Protocol. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 3. merckmillipore.com [merckmillipore.com]

- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. regulations.gov [regulations.gov]

- 8. January 2020 US FDA In Vitro DDI Guidance - Evotec [evotec.com]

- 9. bspublications.net [bspublications.net]

Solubility Profile of 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide in DMSO

Technical Guide for Research & Development

Executive Summary

This guide provides a technical analysis of the solubility profile for 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide (hereafter referred to as 2F-MPS ) in Dimethyl Sulfoxide (DMSO).[1][2] While specific empirical constants for this exact ligand are often proprietary or batch-dependent, its structural pharmacophore—a fluorinated benzene sulfonamide with an ether side chain—dictates a predictable solubility behavior essential for medicinal chemistry and biological screening.[1][2]

Key Finding: 2F-MPS is predicted to exhibit high solubility (>50 mM) in anhydrous DMSO due to favorable dipole-dipole interactions and hydrogen bonding.[1][2] However, this solubility is critically dependent on the hygroscopic nature of DMSO , where water uptake can induce rapid precipitation ("crashing out") during storage or freeze-thaw cycles.[1][2][3]

Molecular Analysis & Theoretical Solubility

To understand the dissolution mechanics, we must deconstruct the solute-solvent interaction at the molecular level.

Structural Determinants

The solubility of 2F-MPS in DMSO is governed by three structural components:

-

Sulfonamide Core (

): The primary driver.[1][2] The sulfonyl group acts as a strong hydrogen bond acceptor, while the amide nitrogen is a donor.[2] DMSO ( -

2-Fluoro Substitution: The fluorine atom at the ortho position increases lipophilicity (

) and metabolic stability.[1][2] While this reduces aqueous solubility, it typically enhances solubility in organic solvents like DMSO by disrupting crystal lattice energy relative to the non-fluorinated parent.[2] -

3-Methoxypropyl Chain: This ether linkage adds flexibility and an additional weak H-bond acceptor site (the ether oxygen), further promoting solvation in polar aprotic media.[1][2]

Predicted Solubility Profile

Based on Structure-Activity Relationships (SAR) of analogous sulfonamides (e.g., Sulfamethoxazole derivatives), the expected profile is:

| Parameter | Predicted Value/Behavior | Mechanism |

| Thermodynamic Solubility | > 100 mg/mL (High) | Strong solute-solvent H-bonding disrupts crystal lattice.[1][2] |

| Kinetic Solubility | > 50 mM | Rapid dissolution due to low molecular weight (<300 Da).[1][2] |

| Aqueous Tolerance | Low (< 2% v/v DMSO) | High risk of precipitation when diluted into PBS/Media.[1][2] |

| Hygroscopic Sensitivity | High | Water uptake by DMSO >10% significantly reduces solubility.[1][2] |

Experimental Protocols: Determining Solubility

For drug development, relying on prediction is insufficient.[1][2] The following protocols outline the industry-standard methods for empirically determining the solubility of 2F-MPS.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting between Kinetic and Thermodynamic profiling.

Figure 1: Decision workflow for solubility profiling. Kinetic methods prioritize speed for HTS; Thermodynamic methods provide equilibrium constants for formulation.

Protocol A: Thermodynamic Solubility (Gold Standard)

This method determines the saturation limit (

Materials:

Step-by-Step Procedure:

-

Preparation: Weigh approximately 20 mg of 2F-MPS into a 4 mL amber glass vial (amber protects from potential photodegradation).

-

Solvent Addition: Add 100

of anhydrous DMSO. -

Saturation: Vortex for 1 minute. If fully dissolved, add more solid until a visible precipitate remains (supersaturation).[1][2]

-

Equilibration: Place the vial on an orbital shaker (incubator) at

for 24–48 hours. -

Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.22

PTFE filter (Nylon filters may bind sulfonamides). -

Quantification: Dilute the supernatant 1000-fold in mobile phase and analyze via HPLC-UV (254 nm). Calculate concentration against a standard curve.

Protocol B: Kinetic Solubility (High Throughput)

Used to determine the "crash point" when a DMSO stock is introduced to biological media.[2]

Step-by-Step Procedure:

-

Stock Prep: Prepare a 10 mM stock solution of 2F-MPS in DMSO.

-

Titration: In a 96-well plate, add 190

of PBS (pH 7.4). -

Spiking: Add 10

of the DMSO stock (final conc: 500 -

Readout: Measure absorbance at 620 nm (turbidimetry) immediately and after 4 hours.

-

Interpretation: An increase in absorbance

OD units indicates precipitation.[1][2]

Critical Handling: The DMSO Hygroscopicity Factor

A common failure mode in sulfonamide research is the "DMSO Water Trap."[2] DMSO is extremely hygroscopic; it can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.[2]

Impact on 2F-MPS:

-

Solubility Drop: The presence of water disrupts the DMSO-Sulfonamide dipole interaction. A 10% water content can reduce the solubility of lipophilic sulfonamides by >50%.[2]

-

Freezing Point Depression: Pure DMSO freezes at

.[1][2] DMSO with water freezes at significantly lower temperatures.[1][2][4] If your "frozen" stock is liquid at

Mitigation Strategy:

-

Storage: Store stocks in single-use aliquots at

or -

Seals: Use Parafilm or septum caps to minimize air exposure.[1][2]

-

Thawing: Thaw completely at

and vortex before use to redissolve any micro-precipitates formed during the freeze-thaw cycle.[1][2]

Analytical Validation Parameters

To ensure data integrity, the analytical method must be validated for specificity to 2F-MPS.

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax) | Standard retention for aromatic sulfonamides.[1][2] |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Acidic pH keeps the sulfonamide protonated (neutral), improving peak shape.[1][2] |

| Detection | UV @ 254 nm | The benzene ring provides strong absorption at this wavelength.[2] |

| Retention Time | Expected ~3-5 min (Gradient 5-95% B) | The methoxypropyl chain adds moderate retention.[2] |

References

-

BenchChem. (2025).[1][2][3][5] Impact of hygroscopic DMSO on Solubility. Retrieved from [1][2]

-

Ziath. (2024).[1][2][4] The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [1][2]

-

Bioduro-Global. (2024).[1][2] ADME Solubility Assay: Kinetic vs Thermodynamic. Retrieved from [1][2]

-

PubChem. (2025).[1][2] Compound Summary: Sulfonamide Derivatives. Retrieved from [1][2]

-

WuXi AppTec. (2024).[1][2] Kinetic & Thermodynamic Solubility Testing Protocols. Retrieved from [1][2]

Sources

Binding Affinity Targets for Fluorinated Benzene Sulfonamides

Technical Guide for Medicinal Chemistry & Drug Discovery

Executive Summary: The Fluorine-Sulfonamide Convergence

The incorporation of fluorine into benzene sulfonamide scaffolds represents a cornerstone strategy in modern medicinal chemistry. While the sulfonamide moiety (

This guide analyzes the binding affinity targets of these compounds, focusing on the electronic modulation of the sulfonamide nitrogen , lipophilic efficiency , and multipole interactions . It provides actionable protocols for validating these interactions in vitro and in cellulo.

Mechanistic Principles: The Fluorine Effect

To rationally design fluorinated benzene sulfonamides, one must understand how fluorine substitution on the aromatic ring alters the binding thermodynamics of the sulfonamide group.

Acidity Modulation (pKa Effect)

The primary driver for affinity in metalloenzyme targets (e.g., Carbonic Anhydrases) is the ionization of the sulfonamide nitrogen.

-

Mechanism: The sulfonamide acts as a transition state analogue, binding in its deprotonated anionic form (

) to the metal center (e.g., -

Fluorine's Role: The strong electron-withdrawing nature (inductive effect,

) of fluorine on the benzene ring lowers the-

Unsubstituted Benzenesulfonamide:

-

Pentafluorobenzenesulfonamide:

-

-

Outcome: Lower

leads to a higher fraction of the ionized species at physiological pH (7.4), significantly increasing the effective concentration of the active binding species.

Multipolar and Hydrophobic Interactions

-

C–F···H–N Interactions: Ortho-fluorine atoms can accept hydrogen bonds from backbone amides, locking the ligand in a bioactive conformation.

-

Lipophilicity (

): Fluorination increases lipophilicity, aiding penetration into hydrophobic pockets (e.g., the COX-2 active site channel) and improving membrane permeability for intracellular targets.

Primary Target Class: Carbonic Anhydrases (CAs)[1][2]

The human Carbonic Anhydrases (hCAs) are the most characterized targets for this class. The therapeutic goal is often isoform selectivity —targeting tumor-associated isoforms (hCA IX, XII) while sparing housekeeping isoforms (hCA I, II).

Binding Mechanism

The sulfonamide nitrogen coordinates directly to the catalytic

Isoform Selectivity via Fluorination

Selectivity is achieved by exploiting the "tail" region of the inhibitor, which interacts with the hydrophobic and hydrophilic halves of the active site entrance.

Table 1: SAR of Fluorinated Benzenesulfonamides against hCA Isoforms

| Compound Class | Substitution Pattern | Target Affinity ( | Selectivity Profile | Mechanism of Selectivity |

| Pentafluorobenzene | Perfluorinated | hCA II: < 10 nM | Low (Pan-inhibitor) | High acidity of NH increases affinity for all isoforms but reduces selectivity. |

| Triazinyl-fluorobenzene | Para-substituted tail | hCA IX: ~5-20 nM | High (IX > II) | The bulky fluorinated tail clashes with the narrower active site of hCA II but fits hCA IX. |

| SLC-0111 Analogues | 4-F or 3-F ureido linker | hCA IX: 0.4 - 5 nM | Very High | Fluorine on the tail modulates the conformation of the ureido linker, optimizing H-bonds with Gln92 (hCA IX). |

Visualization: CA Binding Mechanism

Figure 1: Mechanism of Action for Carbonic Anhydrase inhibition. Fluorine substitution enhances Zn2+ coordination via pKa lowering and directs isoform selectivity via tail interactions.

Secondary Target Classes

Cyclooxygenase-2 (COX-2)

Fluorinated benzenesulfonamides (e.g., celecoxib analogues) exploit the structural differences between COX-1 and COX-2.

-

Target Site: The "side pocket" of COX-2 is accessible due to the substitution of Ile523 (in COX-1) with the smaller Val523 (in COX-2).

-

Binding Mode: The sulfonamide group binds to the polar region of this side pocket (Arg513, His90).

-

Fluorine Effect: A para-fluorine or

group on the N-1 phenyl ring enhances metabolic stability and fits tightly into the hydrophobic channel leading to the active site.

Pyruvate Kinase M2 (PKM2)

Recent studies identify fluorinated sulfonamides as activators of PKM2, a rate-limiting enzyme in glycolysis often upregulated in cancer (Warburg effect).

-

Compound: N-(4-fluorophenyl)benzenesulfonamide derivatives.

-

Affinity:

(measured via SPR). -

Effect: Stabilizes the tetrameric (active) form of PKM2, suppressing tumor growth.

Experimental Protocols

Protocol A: Intracellular Target Engagement via In-Cell 19F NMR

Standard binding assays (SPR, ITC) ignore the crowded cellular environment. This protocol validates that your fluorinated ligand actually reaches and binds the target inside the cell.

Prerequisites:

-

Ligand containing a chemically equivalent fluorine group (e.g.,

, symmetrical -

NMR Spectrometer (600 MHz+) with a cryoprobe.

Workflow:

-

Cell Preparation:

-

Culture HEK293 or HeLa cells (

cells per sample). -

Wash cells

with PBS to remove extracellular proteins.

-

-

Ligand Incubation:

-

Resuspend cells in fresh medium containing the fluorinated sulfonamide (

). -

Incubate for 1–2 hours at 37°C.

-

-

Sample Transfer:

-

Pellet cells gently (200g, 5 min).

-

Resuspend in

-supplemented PBS (10%) inside a 5mm NMR tube. -

Critical: Add a coaxial insert containing a reference standard (e.g., trifluoroacetic acid) for chemical shift calibration.

-

-

Acquisition:

-

Acquire 1D

NMR spectra. -

Signal Analysis: Look for line broadening or chemical shift perturbation (CSP) of the ligand signal compared to the "free" ligand in buffer.

-

Interpretation: A broad, shifted peak indicates binding to a high-molecular-weight target (the protein) within the cell.

-

Protocol B: Surface Plasmon Resonance (SPR) for Kinetics

Used to determine

Workflow:

-

Immobilization:

-

Immobilize the target protein (e.g., hCA IX) on a CM5 sensor chip via amine coupling. Target density: ~2000 RU.

-

-

Injection:

-

Prepare a dilution series of the fluorinated sulfonamide in running buffer (HBS-P+ with 1% DMSO).

-

Inject analyte at

for 120s (association) followed by 300s dissociation.

-

-

Regeneration:

-

Regenerate surface with

(if necessary; sulfonamides are often reversible).

-

-

Data Fitting:

-

Fit sensorgrams to a 1:1 Langmuir binding model.

-

Note: Fluorinated compounds often show faster

rates due to hydrophobic desolvation effects.

-

Advanced Screening Workflow

The following diagram illustrates the decision tree for screening fluorinated benzene sulfonamides, distinguishing between reversible inhibitors and covalent probes (Sulfonyl Fluorides).

Figure 2: Strategic workflow for screening fluorinated sulfonamide derivatives. Distinguishes between classical reversible inhibition and covalent 'SuFEx' proteome profiling.

References

-

Supuran, C. T. (2013).[1] Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties.[1] Bioorganic & Medicinal Chemistry.

-

Ceruso, M., et al. (2021). Modulating the Efficacy of Carbonic Anhydrase Inhibitors through Fluorine Substitution.[2][3][4][5] Angewandte Chemie International Edition.

-

Nocentini, A., et al. (2025). Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR.[3] Journal of Medicinal Chemistry.

-

Zarghi, A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.

-

El-Sayed, N. S., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity. International Journal of Molecular Sciences.

-

Wang, J., et al. (2018). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation.[6] RSC Medicinal Chemistry.[6]

-

Adachi, T., et al. (2021).[7] Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. Angewandte Chemie.

Sources

- 1. Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulating the Efficacy of Carbonic Anhydrase Inhibitors through Fluorine Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Profile of 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide: A Technical Guide for Researchers

Introduction: Understanding the Compound and the Imperative for Safety

In the landscape of modern drug discovery and development, novel chemical entities are the bedrock of innovation. Among these, sulfonamide derivatives continue to be a cornerstone in medicinal chemistry, valued for their diverse pharmacological activities.[1] 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide (CAS No: 790263-29-5) is one such compound, presenting a unique combination of a fluorinated benzene ring and an N-alkoxypropyl group, which may confer desirable pharmacokinetic properties.[1]

As researchers and scientists, our primary responsibility extends beyond the pursuit of scientific breakthroughs to ensuring the safety of ourselves, our colleagues, and the environment. This in-depth technical guide provides a comprehensive overview of the safety data sheet (SDS) for 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide. In the absence of a complete, officially published SDS for this specific compound, this guide synthesizes available information on its structural analogs, the parent sulfonamide class, and established principles of chemical safety to provide a robust framework for risk assessment and safe handling. Every recommendation herein is grounded in the principles of proactive risk mitigation and scientific integrity.

I. Compound Identification and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. These properties dictate its behavior under various conditions and inform decisions on storage, handling, and emergency response.

| Property | Data | Source/Rationale |

| Chemical Name | 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide | IUPAC Nomenclature |

| CAS Number | 790263-29-5 | BLDpharm[2] |

| Molecular Formula | C₁₀H₁₄FNO₃S | BLDpharm[2] |

| Molecular Weight | 247.29 g/mol | BLDpharm[2] |

| Appearance | White to off-white solid (Predicted) | Based on common appearance of benzenesulfonamide derivatives.[3] |

| Solubility | Soluble in organic solvents (e.g., methanol, DMSO). (Predicted) | General solubility of benzenesulfonamide derivatives.[4] |

| Melting Point | Not available. | Specific experimental data is not publicly available. |

| Boiling Point | Not available. | Specific experimental data is not publicly available. |

| Vapor Pressure | Low (Predicted) | Based on the solid nature and relatively high molecular weight of similar compounds.[3] |

II. Hazard Identification and GHS Classification (Predicted)

Given the lack of specific toxicological data for 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide, a predicted Globally Harmonized System (GHS) classification is presented based on the known hazards of structurally related compounds, such as other N-substituted benzenesulfonamides and fluorinated aromatic compounds. This predictive approach is a critical component of a proactive safety culture when dealing with novel chemical entities.

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement | Rationale for Prediction |

| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed. | Benzenesulfonamide is classified as harmful if swallowed.[3] | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. | Many benzenesulfonamide derivatives are known to cause skin irritation.[5] | |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation. | Similar to skin irritation, this is a common hazard for this class of compounds.[5] | |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | None | None | H413: May cause long lasting harmful effects to aquatic life. | A potential hazard for some benzenesulfonamide derivatives.[6] |

Note: This predicted classification should be treated as a preliminary assessment. It is imperative to handle the compound with the assumption that it may possess these and potentially other unidentified hazards until comprehensive toxicological data is available.

III. The Hierarchy of Controls: A Proactive Approach to Safety

Effective chemical safety is not solely reliant on personal protective equipment (PPE). The NIOSH Hierarchy of Controls provides a systematic framework for minimizing risk by prioritizing more effective control measures.[7][8][9][10] This approach is fundamental to a robust safety culture in any research environment.

Figure 1: The NIOSH Hierarchy of Controls, illustrating the prioritization of safety measures from most to least effective.

IV. Safe Handling, Storage, and Exposure Control

Adherence to stringent handling and storage protocols is non-negotiable when working with novel chemical compounds. The following recommendations are based on best practices for handling solid, potentially hazardous chemicals.

Engineering Controls:

-

Primary Control: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

-

Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if they become contaminated.

-

Skin and Body Protection: A lab coat should be worn at all times. Ensure it is fully buttoned. Closed-toe shoes are required.

-

Respiratory Protection: If handling large quantities or if there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. A risk assessment should be conducted to determine the need for respiratory protection.[6]

Hygiene Measures:

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or smoke in the laboratory.

-

Contaminated clothing should be removed immediately and laundered separately before reuse.

Storage:

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.

V. Experimental Protocols for Hazard Assessment

For novel compounds, it is often necessary to perform initial hazard assessments. The following are outlines of standard protocols based on OECD guidelines. These tests should only be conducted by trained personnel in appropriate facilities.

A. Acute Oral Toxicity Assessment (OECD Test Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure that uses a small number of animals to classify a substance for its acute oral toxicity.[11][12][13]

Principle: The test substance is administered orally to a group of three animals of a single sex at one of the defined dose levels. The presence or absence of compound-related mortality determines the next step.[11]

Step-by-Step Methodology:

-

Animal Selection: Use healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive).[11]

-

Housing and Feeding: House animals individually. Withhold food overnight before dosing but provide free access to water.[14]

-

Dose Preparation: Prepare the test substance in an appropriate vehicle. If a non-aqueous vehicle is used, its toxic characteristics should be known. The volume administered should generally not exceed 1 mL/100g of body weight for rodents.[15]

-

Administration: Administer the substance in a single dose by gavage.[14]

-

Observation: Observe animals closely for the first few hours post-dosing and then at least once daily for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, and behavior. Note the time of death if it occurs.[14]

-

Stepwise Procedure:

-

Start with a dose of 300 mg/kg.

-

If no mortality occurs, proceed to a higher dose (2000 mg/kg).

-

If mortality occurs, proceed to a lower dose (50 mg/kg).

-

The outcome at each step determines the subsequent dose level and the final classification.

-

B. Skin Irritation/Corrosion Assessment (Based on GHS Criteria)

This assessment determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[16][17]

Principle: The substance is applied to the skin of an animal, and the degree of erythema (redness) and edema (swelling) is observed and scored over a period of time.[17]

Step-by-Step Methodology:

-

Animal Selection: Use healthy, young adult albino rabbits.

-

Preparation of the Test Area: The day before the test, clip the fur from the dorsal area of the trunk of the animal.

-

Application of the Test Substance: Apply 0.5 g of the solid substance (moistened with a small amount of water to form a paste) to a small area (approximately 6 cm²) of the clipped skin and cover with a gauze patch.

-

Exposure Period: The exposure period is typically 4 hours.[17]

-

Observation: After the exposure period, remove the patch and wash the treated area. Observe and score the skin reactions for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Continue observations for up to 14 days if the effects persist.

-

Classification: The classification is based on the mean scores for erythema and edema. For example, a mean score of ≥ 2.3 and < 4.0 for erythema/eschar or for edema is classified as a Category 2 irritant.[16]

VI. Emergency Procedures: A Plan for the Unexpected

A well-defined emergency plan is crucial for mitigating the consequences of an accidental release or exposure.

Spill Response:

Figure 2: A generalized workflow for responding to a chemical spill in a laboratory setting.

First Aid Measures:

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[18]

-

In case of Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[18]

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[18]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[18]

VII. Risk Assessment for New Chemical Entities

The introduction of any new chemical into the laboratory necessitates a formal risk assessment.[19][20][21] This process systematically identifies potential hazards and implements appropriate control measures.

Figure 3: A cyclical workflow for conducting a risk assessment for a new chemical entity.

VIII. Conclusion: A Commitment to a Culture of Safety

The safe and responsible handling of 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide, like any novel chemical, is paramount. While specific safety and toxicological data for this compound are not yet fully established, a comprehensive safety strategy can be effectively implemented by leveraging data from analogous structures and adhering to established principles of chemical hygiene and risk management. This guide serves as a foundational resource for researchers, empowering them to work with this compound in a manner that prioritizes safety without stifling innovation. It is a living document, intended to be updated as new information becomes available. The ultimate responsibility for safety lies with each individual researcher, and a proactive, informed approach is the most effective tool in preventing accidents and ensuring a safe and productive research environment.

References

-

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method. Organisation for Economic Co-operation and Development. [Link]

-

OECD Guideline for the Testing of Chemicals, Section 4: Health Effects - Test No. 401: Acute Oral Toxicity. Organisation for Economic Co-operation and Development. [Link]

-

Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Eighth revised edition. United Nations. [Link]

-

NIOSH Hierarchy of Controls. Centers for Disease Control and Prevention. [Link]

-

Standard Operating Procedure for a Chemical Spill. Michigan State University. [Link]

-

Benzenesulfonamide. Haz-Map. [Link]

-

GHS Classification Criteria for Skin Corrosion and Irritation. ChemSafetyPro.COM. [Link]

-

What steps should be taken when introducing new chemicals into your inventory? VelocityEHS. [Link]

-

Risk Assessment of Chemical Products – A Step-by-Step Guide. Intersolia. [Link]

-

HAZCHEM Compliance: The 7 Essential Steps in the Risk Assessment Process. Storemasta. [Link]

-

OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. Organisation for Economic Co-operation and Development. [Link]

-

Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. U.S. Environmental Protection Agency. [Link]

Sources

- 1. Buy 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide | 790263-29-5 [smolecule.com]

- 2. 790263-29-5|2-Fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 3. Benzenesulfonamide - Hazardous Agents | Haz-Map [haz-map.com]

- 4. 苯磺酰胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. nes-ehs.com [nes-ehs.com]

- 8. Hierarchy of Controls [cdc.gov]

- 9. Reducing hazards with the Hierarchy of Controls [tdi.texas.gov]

- 10. Hierarchy of Hazard Controls: The 5 Safety Controls [osha.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 14. umwelt-online.de [umwelt-online.de]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. epa.gov [epa.gov]

- 17. chemsafetypro.com [chemsafetypro.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. intersolia.com [intersolia.com]

- 20. sbnsoftware.com [sbnsoftware.com]

- 21. blog.storemasta.com.au [blog.storemasta.com.au]

Application Note: Optimized Synthesis of 2-Fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide

Introduction & Scientific Rationale

Sulfonamides represent a cornerstone pharmacophore in medicinal chemistry, serving as key motifs in diuretics, antibiotics, and protease inhibitors. This protocol details the synthesis of 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide , a structure combining an electron-withdrawing ortho-fluorine substituent with a flexible ether-linked aliphatic chain.

Mechanistic Insight

The synthesis proceeds via a nucleophilic substitution at the sulfur atom (

-

Electronic Activation: The inductive effect (

) of the fluorine atom increases the electrophilicity of the sulfur center, potentially accelerating the reaction compared to unsubstituted analogs. -

Steric Considerations: While fluorine is small (Van der Waals radius

), its ortho-position requires careful thermal control to prevent regiochemical side reactions or hydrolysis during the initial mixing phase.

To ensure high purity and yield, this protocol utilizes a Schotten-Baumann-type biphasic approach or an anhydrous organic phase method (preferred for scale-up) using a tertiary amine base to scavenge the generated HCl.

Reaction Scheme & Logic Flow

The following diagram illustrates the reaction pathway and the critical process flow designed to minimize hydrolysis of the moisture-sensitive sulfonyl chloride.

Caption: Mechanistic pathway for sulfonamide formation. The base neutralizes HCl to drive equilibrium forward.

Materials & Reagents

Ensure all reagents are high-purity (>97%). The sulfonyl chloride is particularly sensitive to moisture; open bottles should be purged with inert gas after use.

| Reagent | CAS No.[1][2] | MW ( g/mol ) | Equiv. | Role | Critical Property |

| 2-Fluorobenzenesulfonyl chloride | 2905-21-7 | 194.61 | 1.0 | Electrophile | Moisture sensitive; lachrymator. |

| 3-Methoxypropylamine | 5332-73-0 | 89.14 | 1.1 | Nucleophile | Volatile liquid; amine odor. |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.5 | Base | Must be dry/anhydrous. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | Solvent | Anhydrous preferred. |

| 1M HCl (aq) | N/A | N/A | Wash | Quench | Removes unreacted amine. |

Experimental Protocol

Phase 1: Preparation & Setup

-

Glassware: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Equip with a rubber septum and an inert gas line (Nitrogen or Argon).

-

Solvent: Ensure DCM is anhydrous. If anhydrous DCM is unavailable, dry over molecular sieves (3Å) for 4 hours prior to use.

Phase 2: Reaction Assembly

-

Charge Amine: Add 3-methoxypropylamine (1.1 equiv) and Triethylamine (1.5 equiv) to the RBF.

-

Dilution: Add anhydrous DCM (concentration ~0.2 M relative to limiting reagent).

-

Cooling: Submerge the flask in an ice/water bath (

) and stir for 10 minutes. Cooling is critical to control the exotherm of the substitution reaction.

Phase 3: Controlled Addition

-

Reagent Prep: Dissolve 2-fluorobenzenesulfonyl chloride (1.0 equiv) in a separate vial with a minimal amount of DCM.

-

Addition: Dropwise add the sulfonyl chloride solution to the cooled amine mixture over 15–20 minutes using a syringe or addition funnel.

-

Note: Rapid addition may cause localized heating and hydrolysis of the chloride.

-

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

Phase 4: Monitoring (TLC)

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: Hexanes:Ethyl Acetate (7:3 or 1:1).

-

Visualization: UV light (254 nm).[3]

-

Endpoint: Disappearance of the sulfonyl chloride spot (high

) and appearance of the sulfonamide product (lower

Phase 5: Workup (The Self-Validating System)

This workup sequence is designed to chemically separate the product from all starting materials.

-

Quench: Dilute reaction mixture with excess DCM.

-

Acid Wash (Validation 1): Wash organic layer with 1M HCl (

mL).-

Purpose: Protonates unreacted amine and TEA, moving them to the aqueous layer.

-

-

Base Wash (Validation 2): Wash organic layer with Sat.

(-

Purpose: Neutralizes any residual acid and converts hydrolyzed sulfonyl chloride (sulfonic acid) into water-soluble salts.

-

-

Drying: Wash with Brine (

mL), dry over anhydrous

Purification & Characterization

Purification Strategy

The crude product is typically a viscous oil or low-melting solid.

-

Primary Method: Recrystallization from Ethanol/Water or EtOAc/Hexanes if solid.

-

Secondary Method: Flash Column Chromatography (Silica gel, gradient 0

40% EtOAc in Hexanes).

Expected Analytical Data (Quality Control)

| Technique | Expected Signal / Feature | Interpretation |

| Aromatic protons (2-F substitution pattern). | ||

| Sulfonamide N-H proton (exchangeable). | ||

| Methoxy group (-OCH3). | ||

| Single peak confirming ortho-fluorine. | ||

| IR | 1330-1350 | Asymmetric/Symmetric |

Troubleshooting Guide

Caption: Decision tree for troubleshooting common synthesis failures.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

BenchChem. (2025).[4] Application Notes and Protocols for Sulfonamide Synthesis. Retrieved from

-

Sigma-Aldrich. (n.d.).[2] 2-Fluorobenzenesulfonyl chloride Product Sheet. Retrieved from

-

Vogel, A. I. (1989).[5] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard workup procedures for sulfonamides).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24896734, 3-Methoxypropylamine. Retrieved from

Sources

Application Notes and Protocols for the Synthesis of 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide

Abstract: This document provides a comprehensive guide for the synthesis of 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide, a sulfonamide derivative of interest in medicinal chemistry.[1][2] The protocol herein details a robust and reproducible method starting from commercially available reagents. We delve into the critical parameters of the reaction, including stoichiometry, solvent selection, and temperature control, to ensure a high yield of the desired product. Furthermore, this guide outlines detailed procedures for the purification and characterization of the final compound, ensuring its suitability for downstream applications in drug discovery and development.

Introduction

N-substituted sulfonamides are a critical class of compounds in modern pharmacology, exhibiting a wide range of biological activities.[3][4] The strategic synthesis of these molecules is paramount for the exploration of new therapeutic agents. This application note focuses on the preparation of 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide, a molecule that combines the structural features of a fluorinated benzene ring with a flexible methoxypropyl side chain. These moieties can influence the compound's pharmacokinetic and pharmacodynamic properties.

The synthesis of N-substituted sulfonamides is classically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[3] This well-established methodology offers a direct and efficient route to the desired products. This guide will provide a detailed, step-by-step protocol for this synthesis, emphasizing the rationale behind each procedural choice to empower researchers to adapt and troubleshoot as needed.

Reaction Principle and Workflow

The core of this synthesis is the nucleophilic substitution reaction between 2-fluorobenzenesulfonyl chloride and 3-methoxypropylamine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide bond. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Figure 1: A high-level overview of the synthesis workflow for 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Supplier | Purity | CAS Number |

| 2-Fluorobenzenesulfonyl chloride | Sigma-Aldrich | 97% | 2905-21-7 |

| 3-Methoxypropylamine | TCI Chemicals | >98% | 5332-73-0 |

| Pyridine | Fisher Scientific | Anhydrous, 99.8% | 110-86-1 |

| Dichloromethane (DCM) | VWR | Anhydrous, >99.8% | 75-09-2 |

| Hydrochloric Acid (HCl) | EMD Millipore | 1 M solution | 7647-01-0 |

| Sodium Bicarbonate (NaHCO3) | J.T. Baker | Saturated solution | 144-55-8 |

| Brine (Saturated NaCl) | LabChem | Saturated solution | 7647-14-5 |

| Anhydrous Magnesium Sulfate (MgSO4) | Acros Organics | Granular | 7487-88-9 |

| Silica Gel | Sorbent Technologies | 60 Å, 230-400 mesh | 7631-86-9 |

| Ethyl Acetate | Honeywell | HPLC Grade | 141-78-6 |

| Hexanes | Pharmco | HPLC Grade | 110-54-3 |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

NMR spectrometer (e.g., 300 MHz or higher)

-

Mass spectrometer (e.g., LC-MS)

Detailed Experimental Protocol

PART 1: Synthesis of 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxypropylamine (1.0 g, 11.2 mmol) and anhydrous dichloromethane (DCM, 20 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the subsequent addition.

-

Addition of Base: Slowly add pyridine (1.0 mL, 12.4 mmol) to the cooled amine solution. Pyridine acts as a base to neutralize the HCl generated during the reaction.[5]

-

Addition of Sulfonyl Chloride: In a separate flask, dissolve 2-fluorobenzenesulfonyl chloride (2.3 g, 11.8 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes. A slow addition rate is important to prevent side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate solvent system. The disappearance of the starting materials indicates the completion of the reaction.

PART 2: Workup and Extraction

-

Quenching: Once the reaction is complete, dilute the mixture with DCM (20 mL).

-

Acid Wash: Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 20 mL) to remove excess pyridine and unreacted amine.

-

Base Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (20 mL) to neutralize any remaining acidic components.

-

Brine Wash: Wash the organic layer with brine (20 mL) to remove residual water.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

PART 3: Purification

-

Chromatography Setup: Prepare a silica gel column using a slurry of silica gel in hexanes.

-

Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 30%). Collect fractions and monitor by TLC.

-

Product Collection: Combine the fractions containing the pure product (visualized by UV light on a TLC plate) and concentrate them using a rotary evaporator to yield the final product, 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide.

Characterization Data

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 7.95-7.85 (m, 1H), 7.65-7.55 (m, 1H), 7.30-7.15 (m, 2H), 5.0-4.9 (t, 1H, NH), 3.40 (t, 2H), 3.30 (s, 3H), 3.10 (q, 2H), 1.80 (p, 2H) |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 159.5 (d, J=250 Hz), 135.0 (d, J=8 Hz), 130.5, 124.5 (d, J=4 Hz), 117.0 (d, J=22 Hz), 70.0, 58.5, 41.0, 29.0 |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₀H₁₅FNO₂S: 248.08; found: 248.1 |

Safety Precautions

-

2-Fluorobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[6][7] It is also a lachrymator and reacts with water.[7][8] Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]

-

Pyridine is flammable and harmful if swallowed, inhaled, or in contact with skin. Use in a fume hood and wear appropriate PPE.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. Handle in a fume hood.

-

Always perform reactions in a well-ventilated area and be prepared for potential exothermic reactions.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Extend the reaction time or gently warm the reaction mixture. |

| Loss of product during workup | Ensure complete extraction and minimize the number of transfers. | |

| Inefficient purification | Optimize the solvent system for column chromatography. | |

| Impure Product | Presence of starting materials | Ensure the reaction has gone to completion before workup. |

| Side reactions | Maintain a low temperature during the addition of the sulfonyl chloride. | |

| Incomplete separation during chromatography | Use a shallower gradient for elution. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this compound for further investigation in their drug discovery programs. The provided characterization data will aid in confirming the identity and purity of the final product.

References

- U.S.

- "2-Fluorobenzenesulfonyl chloride - Safety D

- "A Comparative Guide to Alternative Synthetic Routes for N-Substituted Sulfonamides," Benchchem.

- "Method Development for the Separation of Sulfonamides by Supercritical Fluid Chrom

- "The Strategic Use of N-(Trimethylsilyl)methanesulfonamide for the Synthesis of N-Substituted Sulfonamides: A Detailed Guide for," Benchchem.

- "Preparation of sulfonamides

- "Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics," PMC.

- "2-Fluorobenzenesulfonyl chloride," Synquest Labs.

- "2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide," Smolecule.

- "SAFETY D

- "Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry," Google Search.

- "2-Fluorobenzenesulfonyl chloride 97 2905-21-7," Sigma-Aldrich.

Sources

- 1. Buy 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide | 790263-29-5 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Fluorobenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.be [fishersci.be]

Solvent selection for dissolving 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide

This Application Note and Protocol guide is designed for researchers and drug development professionals working with 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide . It provides a scientifically grounded framework for solvent selection, solubility screening, and process optimization.[1]

Compound: 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide CAS: 790263-29-5 (Analogous Reference) Molecular Formula: C₁₀H₁₄FNO₃S Molecular Weight: ~247.29 g/mol [1]

Abstract & Introduction

Solvent selection is a critical variable in the workflow of sulfonamide-based drug discovery. For 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide , the interplay between the lipophilic fluorobenzene core, the polar sulfonamide moiety, and the flexible methoxypropyl chain dictates its thermodynamic behavior in solution.

This guide moves beyond generic solubility tables. It provides a mechanistic protocol to select the optimal solvent system for three distinct applications:

-

Biological Assays: High-concentration stock solutions with biocompatibility.

-

Synthesis & Purification: Recrystallization and reaction media.

-

Analytical Chemistry: HPLC/LC-MS mobile phases and sample preparation.

Physicochemical Analysis & Solubility Prediction

To select a solvent scientifically, we must first deconstruct the molecule’s interactions.

Structural Breakdown

-

Fluorobenzene Core (Lipophilic): The 2-fluoro substituent is electron-withdrawing, slightly increasing the acidity of the sulfonamide -NH- proton compared to the non-fluorinated analog. This region drives solubility in non-polar to moderately polar organic solvents (e.g., Dichloromethane, Ethyl Acetate).[1]

-

Sulfonamide Linker (-SO₂NH-): This is the primary Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] It imparts high polarity and potential for crystalline lattice stability (high melting point).[1] It is the primary driver for solubility in DMSO and alcohols.

-

Methoxypropyl Chain (Amphiphilic): The ether oxygen acts as a weak HBA, while the propyl chain adds flexibility and lipophilicity. This appendage improves solubility in ethers and alcohols compared to a bare sulfonamide.[1]

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Action |

| Dipolar Aprotic | DMSO, DMF, DMAc | High (>100 mM) | Disrupts strong intermolecular H-bonds; ideal for stock solutions.[1] |

| Polar Protic | Methanol, Ethanol | Moderate to High | Solvates the sulfonamide and ether groups via H-bonding. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | Good interaction with the fluorobenzene and sulfonamide dipole. |

| Non-Polar | Hexane, Heptane | Low/Insoluble | Lacks polarity to overcome lattice energy; useful as anti-solvents.[1] |

| Aqueous | Water, PBS (pH 7.4) | Low (<1 mM) | Hydrophobic effect of the aromatic ring dominates. Solubility increases at pH > 10.[1] |

Protocol: Solvent Screening Workflow

Do not rely on assumptions. Use this self-validating screening protocol to determine the exact solubility limit for your specific batch.

Materials Required[2][3][4][5][6]

-

Compound: 10 mg of 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide.[1]

-

Solvents: DMSO (anhydrous), Ethanol (absolute), Acetone, PBS (pH 7.4).

-

Equipment: Vortex mixer, Sonicator, Centrifuge, UV-Vis Spectrophotometer or HPLC.

Step-by-Step Screening Procedure

Phase 1: Visual Solubility Assessment (The "Dropwise" Method)

-

Weigh 1.0 mg of compound into a clear 1.5 mL microcentrifuge tube.

-

Add 10 µL of the target solvent (starting with DMSO).[1]

-

Vortex for 30 seconds. If dissolved, solubility is >100 mg/mL .[1]

-

If undissolved, add solvent in 10 µL increments, vortexing and sonicating (1 min) between additions.

-

Stop when a clear solution is obtained or volume reaches 1 mL (<1 mg/mL).

Phase 2: Quantitative Saturation (HPLC/UV) Critical for Assay Development

-

Add excess solid compound to 500 µL of solvent until a visible precipitate remains.

-

Incubate at 25°C with agitation (shaking) for 24 hours.

-

Centrifuge at 10,000 x g for 5 minutes to pellet undissolved solid.

-

Remove supernatant, dilute appropriately, and quantify concentration against a standard curve.

Decision Logic for Solvent Selection

The following decision tree guides you to the correct solvent system based on your downstream application.

Figure 1: Decision matrix for selecting the optimal solvent system based on experimental requirements.

Specific Protocols by Application

A. Biological Stock Preparation (Standard: 10 mM)

Objective: Create a stable, precipitant-free stock for cell culture or enzymatic assays.[1]

-

Primary Solvent: DMSO (Dimethyl Sulfoxide) .[1]

-

Protocol:

-

Calculate mass required:

.[1]-

Example: For 1 mL of 10 mM stock:

.[1]

-

-

Dissolve 2.5 mg of compound in 1 mL of anhydrous DMSO.

-

Critical Step: Sonicate for 2 minutes to ensure no micro-crystals remain.

-

Aliquot into amber tubes (light sensitive) and store at -20°C.

-

Usage: Dilute into assay buffer. Ensure final DMSO concentration is <1% (usually <0.1%) to avoid cytotoxicity.[1]

-

B. Recrystallization (Purification)

Objective: Purify the compound from synthesis by-products.[1]

-

Recommended System: Ethanol/Water or Ethyl Acetate/Hexane .[1]

-

Protocol (Ethanol/Water):

-

Place crude solid in a flask with a stir bar.

-

Add Absolute Ethanol dropwise while heating to boiling (approx. 78°C) until the solid just dissolves.

-

If the solution is colored, add activated charcoal, boil for 2 mins, and filter hot.

-

Remove from heat.[1][2] Add warm water dropwise until a faint turbidity (cloudiness) persists.

-

Add one drop of ethanol to clear the solution.[1]

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter crystals and wash with cold 50% ethanol.

-

C. LC-MS Sample Preparation

Objective: Dissolve for analytical quantification without contaminating the column.

-

Solvent: 50:50 Acetonitrile:Water .[1]

-

Why: Matches the mobile phase of standard Reverse-Phase chromatography, preventing peak distortion.

-

-

Protocol:

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| "Oiling Out" (Liquid droplets instead of crystals) | Solvent boiling point is higher than the compound's melting point, or cooling is too fast. | Switch to a lower boiling solvent (e.g., change Ethanol to Methanol) or cool more slowly. |

| Precipitation in Media | "Crash out" upon dilution into aqueous buffer.[1] | Concentration is above the solubility limit in water.[1] Lower the stock concentration or add a surfactant (e.g., 0.01% Tween-20) to the buffer. |

| Degradation | Hydrolysis of the sulfonamide bond. | Avoid storing in acidic or basic aqueous solutions for long periods.[1] Store stocks in anhydrous DMSO at -20°C. |

References

-

PubChem. Sulfonamide Structure and Bioactivity Data.[1] National Library of Medicine.[1] Available at: [Link]

-

Mettler Toledo. Recrystallization Guide: Solvents and Methods.[1] Available at: [Link]

-

Perlovich, G. L., et al. Sulfonamides: Thermochemical and Solubility Aspects.[1] Journal of Chemical & Engineering Data, 2013.[1] (General reference for sulfonamide thermodynamics).

Sources

Application Notes & Protocols: Advanced Crystallization Strategies for N-substituted Sulfonamides

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This comprehensive guide provides an in-depth exploration of crystallization methods tailored for N-substituted sulfonamides, a critical class of compounds in medicinal chemistry. Moving beyond simple procedural lists, this document elucidates the fundamental principles and causal reasoning behind protocol design, empowering researchers to optimize crystal quality, yield, and polymorphic form. Detailed, field-tested protocols for primary crystallization techniques are presented alongside robust troubleshooting workflows and strategies for controlling the often-complex solid-state chemistry of sulfonamides.

The Critical Role of Crystallization for Sulfonamide APIs

N-substituted sulfonamides are foundational scaffolds in a vast array of therapeutic agents, from antibacterials to carbonic anhydrase inhibitors.[1][2][3] The final solid-state form of an Active Pharmaceutical Ingredient (API) is not a trivial detail; it is a critical determinant of its performance and manufacturability. Crystallization is the primary purification method used to achieve the exacting purity standards required for pharmaceutical use. Furthermore, the specific crystalline form, or polymorph, dictates crucial physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[4][5] An uncontrolled crystallization process can lead to batch-to-batch variability, the formation of unstable or less soluble polymorphs, and ultimately, compromised drug efficacy and safety.[4][6] Understanding and mastering the crystallization of these molecules is therefore essential for successful drug development.

The unique structural features of sulfonamides, particularly the presence of the SO₂NH group, create strong hydrogen bonding capabilities, leading to the formation of specific intermolecular synthons like dimers and catemers.[7][8][9] These interactions are the primary drivers of crystal packing but also contribute to the well-documented phenomenon of polymorphism in this compound class, making precise control over the crystallization process paramount.[5][7][10]

Foundational Principles: Guiding Solvent Selection

The success of any crystallization protocol hinges on the rational selection of a solvent or solvent system. The goal is to create a state of supersaturation—a thermodynamically unstable condition where the solute concentration exceeds its equilibrium solubility—in a controlled manner to promote nucleation and subsequent crystal growth.[6]

Causality in Solvent Choice for Sulfonamides

For N-substituted sulfonamides, a solvent must be chosen where the compound exhibits high solubility at an elevated temperature and significantly lower solubility at room temperature or below.[6][11]

-

Polarity and Hydrogen Bonding: The sulfonamide group imparts a polar character to the molecule. Therefore, polar solvents like alcohols (ethanol, isopropanol) and acetone are often effective "good" solvents.[3][11] The ability of the solvent to act as a hydrogen bond donor or acceptor can disrupt the strong self-association of sulfonamide molecules, facilitating dissolution.

-

Anti-Solvents: An anti-solvent is a miscible liquid in which the sulfonamide is poorly soluble.[6] Its slow addition to a solution of the compound dramatically reduces the overall solubility of the solute, inducing supersaturation. Water is a common anti-solvent for sulfonamides dissolved in polar organic solvents like ethanol or acetone, while non-polar solvents like hexanes or heptane are used for solutions in moderately polar solvents like ethyl acetate.[1][11]

Solvent Selection Workflow

The following decision tree provides a logical pathway for selecting an appropriate solvent system for a novel N-substituted sulfonamide.

Caption: A decision tree to guide the selection of a crystallization solvent.

Core Crystallization Methodologies: Detailed Protocols

The following section details the most effective and commonly employed crystallization methods for N-substituted sulfonamides. Each protocol is accompanied by scientific justifications for key steps.

Protocol 1: Single-Solvent Recrystallization (Cooling Method)

This is the most fundamental technique, ideal for compounds that exhibit a steep solubility curve with respect to temperature in a given solvent.[6][12]

Step-by-Step Methodology:

-

Dissolution: Place the crude sulfonamide in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent and heat the mixture to boiling (or just below boiling) with stirring. Continue adding small portions of the hot solvent until the compound is just fully dissolved.

-

Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Reheat the solution to boiling for 2-5 minutes.

-

Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules. It must be added to a solution below its boiling point to prevent violent frothing.

-

-

Hot Filtration (Optional): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-warmed short-stem funnel and fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Insulating the flask (e.g., with paper towels) can promote slower cooling.

-

Causality: Slow cooling is the most critical parameter for forming large, high-purity crystals. It allows molecules to selectively deposit onto the growing crystal lattice in an ordered fashion, excluding impurities which remain in the solution.[6] Rapid cooling traps impurities and often leads to the formation of small, less pure crystals or even an amorphous solid.

-

-

Crystal Growth Maximization: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.

-

Isolation & Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor. Dry the crystals under vacuum.

Protocol 2: Solvent/Anti-Solvent Crystallization

This method is highly effective for compounds that do not have a steep solubility curve or for thermally sensitive materials. It involves dissolving the compound in a "good" solvent and inducing precipitation by adding a miscible "anti-solvent".[6][13][14]

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude sulfonamide in the minimum amount of a suitable "good" solvent (e.g., acetone, ethanol) at room temperature.

-

Anti-Solvent Addition: With constant, gentle swirling, slowly add the "anti-solvent" (e.g., water, n-hexane) dropwise to the solution.

-

Causality: The slow, controlled addition of the anti-solvent gradually decreases the solute's solubility, allowing for a controlled approach to supersaturation. This prevents a sudden "crash out" of the material as an amorphous solid and instead promotes ordered crystal growth.[14]

-

-

Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This point of initial turbidity indicates that the solution is supersaturated and nucleation has begun.

-

Crystal Growth: Once turbidity appears, stop adding the anti-solvent and set the flask aside undisturbed to allow the crystals to form and grow. This may take anywhere from 30 minutes to several hours. For enhanced growth, the sealed flask can be placed in a refrigerator.

-

Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of a solvent mixture rich in the anti-solvent, and dry under vacuum.

Protocol 3: Slow Evaporation

This simple technique is excellent for generating high-quality, single crystals for analysis (e.g., X-ray crystallography) but is generally not suitable for bulk purification.

Step-by-Step Methodology:

-

Prepare a Near-Saturated Solution: Dissolve the sulfonamide in a suitable, relatively volatile solvent (e.g., ethyl acetate, dichloromethane) to create a solution that is just below saturation.

-

Filter: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-